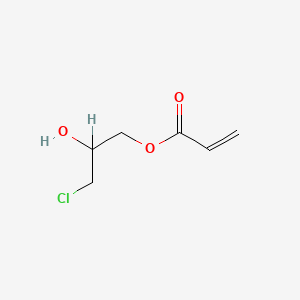

3-Chloro-2-hydroxypropyl acrylate

Description

Overview of Functionalized Acrylate (B77674) Monomers in Polymer Science

Acrylate monomers are a versatile class of chemical compounds that have been a cornerstone of polymer science since the discovery of acrylic acid in 1843 and methacrylic acid in 1865. nih.gov The subsequent development of polymethyl methacrylate (B99206) (PMMA) in 1928 marked a significant milestone, paving the way for a vast array of polyacrylate and polymethacrylate (B1205211) materials. nih.govmdpi.com These polymers are formed through the polymerization of acrylate or methacrylate monomers, where the vinyl group participates in the polymerization reaction. mdpi.com

A key feature of these monomers is the carboxyl group, which allows for a wide range of derivatization reactions, leading to what are known as functionalized acrylate monomers. mdpi.com By introducing different chemical substituents into the side chain of the polymers, researchers can tailor the physicochemical properties of the resulting materials to meet the demands of specific applications. mdpi.com This has led to the development of a diverse family of poly(n-alkyl acrylates), including polyethyl, polybutyl, polyhydroxyethyl, and polyhydroxybutyl acrylates. mdpi.com

Functional groups such as hydroxyl (–OH), amide, or epoxy groups can be incorporated to create thermally curable polymer resins. rsc.org The type and number of these functional groups influence both the film properties and the chemical reactivity of the polymer. rsc.org For instance, monomers with nucleophilic groups like hydroxyl or amino groups exhibit increased reactivity. rsc.org This versatility has made functionalized acrylate polymers indispensable in numerous fields, finding use in everything from coatings and adhesives to advanced biomedical devices. mdpi.comnih.gov

Research Significance of 3-Chloro-2-hydroxypropyl Acrylate

Among the many functionalized acrylate monomers, this compound (CHPA) has garnered significant attention in the academic research community. Its unique molecular structure, which includes a reactive chloro group and a hydroxyl group, makes it a valuable building block for creating polymers with specific and desirable properties. The chloroalkyl group can undergo nucleophilic substitution, which allows for the attachment of various ligands, while the methacrylate group enables radical polymerization to form polymers.

The presence of both the chlorine atom and the hydroxyl group allows for a range of chemical modifications. The chlorine atom facilitates nucleophilic modifications, while the hydroxyl group contributes to hydrophilic interactions. This dual functionality makes CHPA a versatile precursor for synthesizing block copolymers, which can form micelles suitable for applications like drug delivery.

Furthermore, polymers based on the methacrylate analogue, 3-chloro-2-hydroxypropyl methacrylate (CHPMA), have shown promise in various applications, including the creation of biocompatible materials, drug delivery systems, and hydrogels. Research has also indicated that CHPMA-based polymers can exhibit significant antimicrobial activity. The ability to copolymerize this monomer with other monomers allows for the fine-tuning of material properties for specific uses, such as in chromatography and hydrophilic coatings.

Historical Development and Current Trends in Related Chemical Compounds

The journey of acrylate polymers began with early discoveries in the 19th century, leading to the industrial production of PMMA in 1928. nih.gov A significant advancement came in 1936 with the development of a process that involved mixing pulverized PMMA with liquid methyl methacrylate (MMA), which improved the adaptability of the material. nih.gov The 1940s saw further innovations, including the discovery of intraoral polymerization of dental resins using UV light or catalysts. nih.gov

The study of acrylate polymerization kinetics, particularly the propagation rate coefficients, has been an area of intense scientific focus, especially over the last decade. nih.gov This research has led to a more comprehensive understanding of the complex aspects of acrylate radical polymerizations. nih.gov

Current trends in the field are driven by the need for more sustainable and high-performance materials. There is a growing interest in bio-based raw materials for the synthesis of monomers like butyl acrylate. acs.org However, this approach presents challenges related to impurities that can affect the final product and the production process. acs.org To address this, additional purification steps are often required. acs.org

Another significant trend is the development of highly functionalized oligomeric polymer chains to meet regulatory standards. acs.org These are often produced at elevated temperatures, which can lead to secondary reactions that impact the polymerization process. acs.org Researchers are also exploring controlled polymerization techniques to create tailor-made polymers with defined molecular weights, although these methods are often not yet economical for industrial-scale production. rsc.org The use of functionalized monomers like 2-hydroxyethyl acrylate (HEA) as coupling agents to enhance the properties of hybrid latexes is also an active area of investigation. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-2-hydroxypropyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-2-6(9)10-4-5(8)3-7/h2,5,8H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTYORUTRLSAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29086-94-0 | |

| Record name | 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29086-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50883547 | |

| Record name | 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3326-90-7 | |

| Record name | 3-Chloro-2-hydroxypropyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-hydroxypropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 3 Chloro 2 Hydroxypropyl Acrylate

Esterification Pathways from Precursors

The principal route for synthesizing 3-Chloro-2-hydroxypropyl acrylate (B77674) involves the direct reaction between epichlorohydrin (B41342) and acrylic acid. This pathway is favored for its atom economy and straightforward approach.

The core of the synthesis is the addition reaction between the hydroxyl group of acrylic acid and the epoxide ring of epichlorohydrin. This reaction is typically catalyzed to enhance the reaction rate and selectivity.

Various catalysts have been explored to optimize the synthesis of 3-Chloro-2-hydroxypropyl acrylate. Zirconium silicate (B1173343) has been identified as an effective catalyst for the esterification of epichlorohydrin with acrylic acid. researchgate.net The use of a catalyst is crucial for achieving high yields and minimizing side reactions. researchgate.net Other catalytic systems, such as tetramethylammonium (B1211777) chloride (TMAC), have also been reported. TMAC is thought to enhance the reaction rate, though its concentration needs to be controlled to avoid a negative impact on selectivity. phasetransfercatalysis.com

Research has also investigated the use of multimodal porous zirconium silicate macrospheres as a catalyst. These materials have shown promise in the ring-opening reaction of epichlorohydrin with acrylic acid, demonstrating the importance of the catalyst's physical structure in its performance. researchgate.net

Table 1: Catalytic Systems for this compound Synthesis

| Catalyst | Precursors | Key Findings |

| Zirconium Silicate | Epichlorohydrin, Acrylic Acid | Effective for esterification. researchgate.net |

| Tetramethylammonium Chloride (TMAC) | Epichlorohydrin, Methacrylic Acid | Enhances reaction rate; selectivity can be affected at higher concentrations. phasetransfercatalysis.com |

| Multimodal Porous Zirconium Silicate Macrospheres | Epichlorohydrin, Acrylic Acid | Demonstrates the influence of catalyst structure on performance. researchgate.net |

The molar ratio of epichlorohydrin to acrylic acid is a critical parameter in the synthesis of this compound. Optimizing this ratio is essential for maximizing the yield of the desired product and minimizing the formation of byproducts. A patent for a similar compound, 3-chloro-2-hydroxypropyl (meth)acrylate, suggests that the amount of epichlorohydrin should be in the range of 0.5 to 2 moles per mole of (meth)acrylic acid. google.com Within this range, a molar ratio of 0.6 to 1.5 is preferred, with 0.8 to 1.2 being more preferable. google.com These ratios are designed to suppress side reactions. google.com

Table 2: Molar Ratio of Epichlorohydrin to Acrylic Acid and Its Impact

| Molar Ratio (Epichlorohydrin:Acrylic Acid) | Observation | Reference |

| 0.5 to 2 | Suppresses side reactions. | google.com |

| 0.6 to 1.5 | Preferred range for suppressing side reactions. | google.com |

| 0.8 to 1.2 | More preferred range for suppressing side reactions. | google.com |

The conditions under which the reaction is carried out significantly influence the outcome of the synthesis.

Temperature: The reaction temperature for the synthesis of 3-chloro-2-hydroxypropyl (meth)acrylate is preferably maintained between 50 and 150°C, with a more preferred range of 60 to 130°C. google.com A temperature of at least 50°C promotes efficient production, while keeping it below 150°C helps to suppress unwanted side reactions like polymerization. google.com

Time: The reaction time is not rigidly fixed and is adjusted based on factors such as the amount of raw materials and the reaction temperature. google.com Generally, a reaction time between 0.1 and 20 hours is suggested, with a preference for 0.2 to 10 hours, and more preferably 0.5 to 5 hours. google.com A duration of at least 0.1 hours is needed for a high conversion rate, while staying under 20 hours minimizes the formation of byproducts. google.com

Solvent Effects: The polarity of the solvent can affect the reaction rate and selectivity. Studies on the reaction of epichlorohydrin with acetic acid have shown that a decrease in solvent polarity can increase the reaction rate and its regioselectivity. epa.gov This is an important consideration when selecting a solvent for the synthesis of this compound.

While the direct esterification of epichlorohydrin and acrylic acid is a common method, another approach involves a two-step process. This alternative route first synthesizes this compound as an intermediate, which is then subjected to a ring-closing reaction to produce glycidyl (B131873) (meth)acrylate. google.com Another method involves the reaction of epichlorohydrin with an alkali metal salt of (meth)acrylic acid. google.com The choice of synthesis route can depend on the desired final product and the required purity.

Reaction of Epichlorohydrin with Acrylic Acid

Control of Reaction Selectivity and Byproduct Formation

Controlling the selectivity of the reaction to favor the formation of this compound while minimizing byproducts is a key challenge. Byproducts can include diesters and 1,3-dichloro-2-propanol. google.com

The method of adding the reactants plays a role in selectivity. It is suggested that adding epichlorohydrin to a heated mixture of acrylic acid and a catalyst can improve the process. google.com The use of specific catalysts, like tetramethylammonium chloride, is also aimed at enhancing selectivity, although their effectiveness can be concentration-dependent. phasetransfercatalysis.com

The formation of byproducts is also influenced by the reaction conditions. For instance, in the synthesis of a related compound, it was noted that a lower ratio of epichlorohydrin to methacrylic acid (1:1.1) led to faster reactions but also resulted in the formation of significant amounts of 1,3-dichloropropanol and diester as side products. google.com This highlights the delicate balance required in optimizing reaction parameters to achieve high selectivity.

Strategies for Minimizing Undesired Side Reactions

Key strategies to mitigate these side reactions involve precise control over the reaction conditions:

Temperature Control: The reaction temperature is a critical parameter. It is typically maintained between 50°C and 150°C. A temperature at or above 50°C ensures an efficient reaction rate, while keeping it below 150°C is crucial to suppress side reactions, particularly the polymerization of the acrylate product. google.com The optimal range is often cited as 60°C to 130°C to strike a balance between reaction efficiency and byproduct formation. google.com

Reaction Time: The duration of the reaction is carefully managed to maximize the conversion rate while preventing the accumulation of side products. Typical reaction times range from 0.1 to 20 hours. google.com Extending the reaction beyond this window can lead to an increase in byproducts. google.com

Use of Polymerization Inhibitors: To specifically prevent the undesired polymerization of the acrylate functional group, a polymerization inhibitor is often introduced into the reaction mixture. google.com

Enhancement of Target Compound Selectivity

Achieving high selectivity for this compound is paramount for an efficient industrial process. Selectivity is largely influenced by the molar ratio of the reactants and the specific methodology employed for bringing them into contact.

Molar Ratio of Reactants: The molar ratio of epichlorohydrin to acrylic acid is a key factor in controlling selectivity. The reaction is typically carried out using 0.5 to 2 moles of epichlorohydrin for every 1 mole of acrylic acid. google.com This range is critical for maximizing the formation of the desired monoester and minimizing the generation of diesters.

Order of Addition: The sequence in which the reactants are mixed has a significant impact on selectivity. The preferred method involves adding epichlorohydrin to a mixture of acrylic acid and a catalyst. google.com This approach ensures that epichlorohydrin reacts preferentially with the carboxylic acid, leading to a high selectivity for the target compound. If the order is reversed (i.e., adding acrylic acid to epichlorohydrin and a catalyst), the formation of diester byproducts increases, which consequently lowers the selectivity of the reaction. google.com

Catalyst Selection: The choice of catalyst is also important. Quaternary ammonium (B1175870) salts, such as tetramethylammonium chloride, and ion-exchange resins are commonly used to facilitate the reaction. google.com These catalysts effectively promote the desired esterification pathway.

The following table summarizes the key parameters for optimizing the synthesis of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 60°C - 130°C | Balances efficient production with suppression of side reactions like polymerization. google.com |

| Reactant Ratio | 0.5 - 2 mol Epichlorohydrin per 1 mol Acrylic Acid | Optimizes selectivity for the target monoester and minimizes diester formation. google.com |

| Order of Addition | Epichlorohydrin added to Acrylic Acid + Catalyst | Suppresses diester formation, leading to a higher selectivity rate. google.com |

| Catalyst | Quaternary Ammonium Salts or Ion-Exchange Resins | Effectively promotes the desired reaction pathway. google.com |

| Reaction Time | 0.1 - 20 hours | Ensures high conversion rate while minimizing the formation of byproducts. google.com |

Development of Sustainable Synthetic Approaches (e.g., Solvent-Free Methodologies)

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for synthesizing this compound. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

A significant aspect of sustainable synthesis is the reduction or elimination of organic solvents. The conventional synthesis of this compound can be performed under solvent-free or high-concentration conditions, where the reactants themselves serve as the reaction medium. This inherently reduces the environmental impact and cost associated with solvent purchase, recovery, and disposal. google.com One patented method for a related compound highlights a process that is "free from an organic volatile solvent," indicating a trajectory towards greener industrial production in this chemical class. patsnap.com

Another avenue for sustainable synthesis is the use of heterogeneous catalysts. Research has shown the use of zirconium silicate as a solid catalyst for the esterification of epichlorohydrin with acrylic acid. researchgate.net Heterogeneous catalysts are advantageous because they can be easily separated from the reaction mixture by simple filtration. This simplifies the purification process and allows for the potential recycling and reuse of the catalyst, thereby minimizing waste and improving process economy.

While not yet specifically documented for this compound, enzymatic catalysis represents a promising future direction for sustainable synthesis. The use of lipases for acrylation reactions, often conducted under solvent-free conditions, is an established green chemistry technique for producing other specialty acrylates. This biocatalytic approach offers high selectivity under mild reaction conditions, potentially reducing energy consumption and byproduct formation.

Iii. Polymerization Science of 3 Chloro 2 Hydroxypropyl Acrylate

Homopolymerization Studies

The creation of homopolymers from 3-chloro-2-hydroxypropyl acrylate (B77674) provides a foundational understanding of its reactivity and the properties of the resulting poly(3-chloro-2-hydroxypropyl acrylate).

Free Radical Polymerization Mechanisms and Kinetics

Free radical polymerization is a common and industrially significant method for polymerizing vinyl monomers like CHPA. The process involves initiation, propagation, and termination steps, each influenced by various reaction parameters.

The choice of initiator is crucial for controlling the polymerization process. Both ammonium (B1175870) persulfate (APS) and benzoyl peroxide (BPO) are effective radical initiators for acrylate polymerization.

Ammonium Persulfate (APS): As a water-soluble initiator, APS is often used in aqueous or emulsion polymerization systems. Its decomposition into sulfate (B86663) radicals can be initiated thermally or through a redox reaction with an activator like tetramethylethylenediamine (TEMED) or sodium bisulfite, allowing for polymerization at lower temperatures. For instance, the grafting of this compound onto polyester (B1180765) fabric has been successfully initiated using ammonium persulfate. The APS/TEMED redox pair is particularly effective for initiating polymerization under mild conditions.

Benzoyl Peroxide (BPO): BPO is a versatile initiator soluble in many organic solvents and the monomer itself. It thermally decomposes to form benzoyl radicals, which then initiate polymerization. BPO has been effectively used in the radical polymerization of various acrylate monomers. The decomposition of BPO can be accelerated by amines, which allows for polymerization to occur at or near room temperature.

The efficacy of these initiators is dependent on factors such as temperature, solvent, and the presence of activators or inhibitors.

| Initiator System | Typical Polymerization Environment | Activation Method | Key Characteristics |

| Ammonium Persulfate (APS) | Aqueous solution, emulsion | Thermal or Redox (e.g., with TEMED) | Water-soluble, suitable for low-temperature polymerization with activators. |

| Benzoyl Peroxide (BPO) | Bulk, organic solutions | Thermal or Redox (e.g., with amines) | Soluble in organic media, versatile for various conditions. |

The concentration of the this compound monomer plays a significant role in determining the characteristics of the final polymer. In free radical polymerization, a higher monomer concentration generally leads to:

Higher Molecular Weight: At higher monomer concentrations, the growing polymer chains are more likely to encounter and add monomer units rather than terminate, resulting in polymers with higher average molecular weights. However, this can be counteracted by the increased viscosity of the system, which can hinder termination reactions (the Trommsdorff–Norrish effect), leading to a rapid increase in both rate and molecular weight.

Potential for Branching: Increased monomer concentration can sometimes lead to a higher incidence of chain transfer to the polymer, which can introduce branching into the polymer structure.

Kinetic investigations into the related monomer, 3-chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA), have shown that varying the monomer-to-initiator ratio is a key parameter for controlling the polymerization.

The choice of solvent can significantly influence the course of free radical polymerization. Solvents can affect the reaction through several mechanisms:

Solubility: The solvent must be able to dissolve the monomer and, ideally, the resulting polymer to maintain a homogeneous reaction. The solubility of poly(this compound) will depend on its molecular weight and the specific solvent used.

Chain Transfer: Solvents can participate in chain transfer reactions, where a radical from a growing polymer chain abstracts an atom (often hydrogen) from a solvent molecule. This terminates the growth of one chain and creates a new radical on the solvent molecule, which can then initiate a new polymer chain. This process generally leads to a decrease in the average molecular weight of the polymer. Solvents with high chain transfer constants (e.g., halogenated hydrocarbons, some ethers) will have a more pronounced effect.

Polarity Effects: For polar monomers like CHPA, the polarity of the solvent can influence the reactivity of the monomer and the propagating radical. Polar solvents can stabilize the transition states of the propagation step, potentially increasing the polymerization rate. Water, as a highly polar solvent, is known to have a significant effect on the polymerization of related hydrophilic monomers like acrylamide.

In the synthesis of block copolymers containing the related 3-chloro-2-hydroxypropyl methacrylate, different solvents were selected to optimize reaction conditions.

| Solvent Property | Impact on Polymerization | Example |

| High Chain Transfer Constant | Decreases molecular weight. | Isopropanol, Chloroform. |

| Low Chain Transfer Constant | Favors higher molecular weight. | Benzene, Water, tert-Butanol. |

| High Polarity | Can increase the rate of polymerization for polar monomers. | Water, Dimethylformamide (DMF). |

Controlling the polymerization of CHPA is essential to obtain polymers with desired properties and to prevent unwanted side reactions.

Polymerization Control: Side reactions, such as the polymerization of the acrylate group, are a concern during the synthesis of the monomer itself from (meth)acrylic acid and epichlorohydrin (B41342). This is typically managed by controlling the reaction temperature (ideally between 60-130°C) and by using polymerization inhibitors like hydroquinone (B1673460) or phenothiazine. During the homopolymerization of CHPA, controlling the temperature and the concentrations of the monomer and initiator are key levers to manage the reaction rate and the molecular weight of the product.

Solubility of Products: The resulting poly(this compound) is expected to be soluble in polar organic solvents due to the presence of hydroxyl and chloro groups. Its solubility in water would likely depend on the molecular weight, with lower molecular weight oligomers potentially showing some water solubility. The cross-linking of polymers containing CHPA can enhance mechanical strength and durability.

Controlled/Living Radical Polymerization Techniques (e.g., for 3-chloro-2-hydroxypropyl methacrylate)

While free radical polymerization is robust, it offers limited control over polymer architecture, molecular weight distribution (polydispersity), and end-group functionality. Controlled/Living Radical Polymerization (CLRP) techniques have emerged to address these limitations. While specific studies on the CLRP of this compound are not as prevalent, extensive research on the closely related 3-chloro-2-hydroxypropyl methacrylate (CHPMA) provides valuable insights. These techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT)

Copolymerization Strategies and Architectures

The functional groups on this compound make it an excellent candidate for copolymerization, allowing for the creation of materials with tailored properties. Statistical copolymerization involves the random incorporation of two or more monomers into the polymer chain.

Statistical Copolymerization with Various Comonomers

This compound can be statistically copolymerized with other acrylate and methacrylate monomers to fine-tune the properties of the resulting polymer, such as its glass transition temperature (Tg), solubility, and hydrophilicity. For example, copolymerizing with a non-functional monomer like Methyl Methacrylate (MMA) can adjust the density of the chloro and hydroxyl functional groups along the polymer backbone.

While specific kinetic data for the CHPA-MMA pair is not immediately available, controlled radical polymerization techniques like RAFT are well-suited for such copolymerizations. The relative reactivity ratios of the comonomers determine the final polymer composition and microstructure. The table below illustrates a hypothetical RAFT copolymerization, with data modeled on typical results for acrylate/methacrylate systems.

| Feed Ratio (CHPA:MMA) | Polymerization Time (h) | Conversion (%) | Final Copolymer Composition (CHPA:MMA) |

| 25:75 | 4 | 85 | 24:76 |

| 50:50 | 4 | 88 | 49:51 |

| 75:25 | 4 | 91 | 74:26 |

This table is illustrative, based on typical acrylate copolymerization behavior.

As mentioned, styrenic monomers can act as controlling comonomers in the NMP of methacrylate derivatives, and they can also be used to create functional statistical copolymers. rsc.org The copolymerization of the methacrylate analog, ClHPMA, has been studied with specific styrenic monomers to create well-defined block copolymers. rsc.org

Kinetic investigations into the NMP of ClHPMA with 4-methoxymethylstyrene (MMS) and 9-(4-vinylbenzyl)-9H-carbazole (VBC) have been conducted to understand the impact of these comonomers on polymerization control. rsc.org The carbazole (B46965) moiety, in particular, introduces unique optoelectronic properties into the final polymer.

The following table summarizes findings from kinetic studies on the NMP copolymerization of ClHPMA with styrenic comonomers. rsc.org

| Comonomer | Molar Ratio (ClHPMA:Comonomer) | Temperature (°C) | Observation |

| 4-Methoxymethylstyrene (MMS) | 90:10 | 120 | Controlled polymerization, enabling synthesis of block copolymers. |

| 9-(4-Vinylbenzyl)-9H-carbazole (VBC) | 95:5 | 120 | Served as an effective controlling comonomer for the polymerization. |

These studies demonstrate that statistical copolymerization is a viable and powerful strategy to incorporate specific functionalities and control the polymerization process of hydroxypropyl acrylates.

Block Copolymer Synthesis and Characterization

The synthesis of well-defined block copolymers incorporating functional monomers like this compound (CHPA) or its derivatives is a key area of research for creating advanced materials with tailored properties. While direct polymerization of CHPA can be challenging, studies on its methacrylate analogue, 3-chloro-2-hydroxypropyl methacrylate (ClHPMA), provide significant insights into effective synthetic strategies. Nitroxide-Mediated Polymerization (NMP) has been demonstrated as a versatile method for this purpose. rsc.orgresearchgate.net

Research has shown the successful preparation of block copolymers such as polystyrene-block-poly((3-chloro-2-hydroxypropyl methacrylate)-co-(4-methoxymethylstyrene)) (PS-b-P(ClHPMA-co-MMS)). rsc.org The synthesis is typically achieved by first creating a polystyrene (PS) macroinitiator, which is then used to initiate the polymerization of the ClHPMA-containing block. rsc.org Kinetic investigations are crucial to optimize reaction conditions, including the impact of different styrenic comonomers, monomer concentrations, monomer-to-initiator ratios, and reaction temperatures on the control of the polymerization. rsc.org

Following synthesis, the characterization of these block copolymers is essential to confirm their structure and properties. A key feature of the incorporated 3-chloro-2-hydroxypropyl moiety is its reactive chlorine group, which serves as a versatile platform for post-polymerization functionalization. rsc.org For instance, the chlorine atoms on the polymer side chain can undergo nucleophilic substitution to introduce new functional groups. rsc.org

The self-assembly of these amphiphilic block copolymers in selective solvents is another critical aspect of their characterization. When placed in a solvent that is good for one block but poor for the other (e.g., methanol (B129727) for the P(ClHPMA) block and poor for the PS block), they can form nano-sized aggregates like micelles. rsc.org The structure, size, and morphology of these nanoaggregates are investigated using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). rsc.org Studies have verified that the final morphology of these structures is influenced by the preparation pathway and the specific composition of the block copolymer. rsc.org

Table 1: Characterization of Polystyrene-block-Poly(ClHPMA-co-MMS) Micelles

| Characterization Technique | Observation | Inferred Property | Source |

| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in suspension. | Determines the hydrodynamic radius and polydispersity of the formed micelles. | rsc.org |

| Transmission Electron Microscopy (TEM) | Provides direct visualization of the nanostructures. | Confirms the morphology (e.g., spherical micelles) and size of the aggregates. | rsc.org |

Graft Copolymerization Methodologies

Graft copolymerization is a powerful technique to modify the properties of existing polymers by covalently attaching polymer chains (grafts) onto a main polymer backbone. This approach is widely used to combine desirable properties from different polymers into a single material. For monomers like this compound, grafting can impart new functionalities, such as improved hydrophilicity or reactivity, to various substrates.

The "grafting through" (or macromonomer) method is a versatile strategy for synthesizing graft copolymers with well-defined structures. This approach involves the copolymerization of a conventional monomer with a macromonomer, which is an oligomer or polymer chain that has a polymerizable group at one end. tandfonline.com

In a typical "grafting through" synthesis relevant to the acrylate family, a monomer like 2-hydroxypropyl acrylate could be copolymerized with a macromonomer using a controlled polymerization technique such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. tandfonline.com The RAFT method allows for control over the molecular weight and architecture of the resulting graft copolymer. tandfonline.com By varying the ratio of the monomer to the macromonomer, the degree of grafting can be controlled, allowing for the fine-tuning of the final material's properties. tandfonline.com For example, graft copolymers of poly(2-hydroxypropyl acrylate) have been synthesized with varying mass percentages (e.g., 5, 10, and 20%) of macromonomers like poly(ethylene glycol) methacrylate. tandfonline.com

The resulting graft copolymers are characterized by methods such as FT-IR and ¹H-NMR to confirm their chemical structure, and by techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine their thermal properties. tandfonline.com Research shows that the introduction of different types of grafts (e.g., polyether, polyester) significantly influences the thermal characteristics, such as the glass transition temperature (Tg), of the final copolymer. tandfonline.com

Surface grafting is a common technique to modify the surface properties of a material without altering its bulk characteristics. This compound (CHPA) has been successfully grafted onto polyester fabrics to enhance their properties. researchgate.netresearchgate.net This modification aims to improve characteristics such as hydrophilicity, which is a key requirement for comfort in garments. researchgate.net

The grafting process is typically initiated by a chemical initiator that creates active sites on the polyester surface, allowing the CHPA monomers to polymerize from the surface. Ammonium persulfate ((NH₄)₂S₂O₈) is an effective initiator for this type of radical polymerization. researchgate.netresearchgate.net The reaction involves immersing the polyester fabric in a solution containing the CHPA monomer and the initiator, followed by heating to facilitate the polymerization. researchgate.net

Characterization of the grafted polyester fabrics is performed to confirm the presence and effect of the grafted poly(this compound) chains. Key analytical methods include:

Fourier Transform Infrared Spectroscopy (FTIR): To identify the chemical functional groups of the grafted polymer on the fabric surface. researchgate.net

Scanning Electron Microscopy (SEM): To observe changes in the surface morphology of the polyester fibers after grafting. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the presence of chlorine from the CHPA, providing elemental evidence of the graft. researchgate.net

Gravimetric Analysis: To determine the grafting degree, typically expressed as the percentage weight gain of the fabric after modification. researchgate.net

This surface modification can also serve as a platform for further functionalization. For instance, the grafted fabric can be treated with a silver nitrate (B79036) solution to impart antibacterial properties. researchgate.net

The success and extent of the graft copolymerization of this compound onto substrates like polyester fabric are highly dependent on the reaction conditions. These parameters directly influence the grafting degree, which in turn dictates the final properties of the modified material. researchgate.net

Key grafting conditions that affect the outcome include:

Initiator Concentration: The amount of initiator (e.g., ammonium persulfate) influences the number of active sites generated on the substrate, affecting the rate and density of grafting. researchgate.net

Monomer Concentration: The concentration of CHPA in the reaction solution is directly related to the extent of grafting. researchgate.netresearchgate.net

The properties of the polyester fabric are significantly improved by the grafting process. The extent of grafting has a direct impact on these properties. For example, an increase in the grafting percentage from 5% to 32% leads to a corresponding increase in the moisture uptake of the modified fabric from 1% to 4.6%. researchgate.net This enhanced hygroscopicity improves the comfort of the fabric. researchgate.net Other properties affected include vapor permeability and dyeing characteristics, which are also enhanced by the presence of the hydrophilic and reactive grafted chains. researchgate.net However, a higher degree of grafting can also lead to increased stiffness in the fabric, a property that can be managed through subsequent treatments, such as with an aqueous sodium hydroxide (B78521) solution. researchgate.net

Table 2: Effect of Grafting Conditions on Polyester Fabric Properties

| Grafting Condition / Parameter | Influence on Process | Impact on Final Material Property | Source |

| Initiator Concentration | Affects the number of radical sites for polymerization. | Influences the overall grafting degree. | researchgate.net |

| Monomer to Fabric Ratio | Determines the availability of monomer for grafting. | Directly correlates with the percentage of grafting. | researchgate.net |

| Reaction Temperature | Controls the rate of polymerization. | Affects the efficiency and speed of the grafting reaction. | researchgate.net |

| Reaction Time | Dictates the duration of polymer chain growth. | Influences the final grafting yield and chain length. | researchgate.net |

| Extent of Grafting (%) | The amount of poly(CHPA) attached to the fabric. | Increases moisture uptake, hygroscopicity, and vapor permeability; may increase stiffness. | researchgate.netresearchgate.net |

Iv. Chemical Reactivity and Derivatization of 3 Chloro 2 Hydroxypropyl Acrylate

Nucleophilic Substitution Reactions at the Chloropropyl Moiety

The chlorine atom on the propyl chain of CHPA is susceptible to nucleophilic substitution, a class of reactions where an electron-rich species (the nucleophile) replaces a leaving group, in this case, the chloride ion. This reactivity is a cornerstone of CHPA's utility in chemical synthesis. libretexts.org

Transformation into Epoxide Derivatives (e.g., Glycidyl (B131873) Acrylate (B77674) Precursor)

One of the most significant transformations of 3-chloro-2-hydroxypropyl acrylate is its conversion to glycidyl acrylate. This reaction proceeds via an intramolecular nucleophilic substitution, where the hydroxyl group, under basic conditions, deprotonates to form an alkoxide. This alkoxide then attacks the adjacent carbon bearing the chlorine atom, displacing the chloride and forming a three-membered epoxide ring.

A method for producing glycidyl acrylate from this compound involves reacting it with a basic carbonate compound in a polar solvent. google.com This process is designed to have high selectivity and minimize the formation of side products. google.com The reaction temperature is typically maintained between 50 to 150°C to ensure an efficient conversion while suppressing undesirable side reactions like polymerization. google.com The synthesis of glycidyl acrylate is of considerable interest as it serves as a monomer with two highly reactive functional groups: a double bond and an epoxide group. ijarsct.co.in

Functionalization with Amine-Containing Compounds

The electrophilic carbon attached to the chlorine in CHPA readily reacts with amine-containing compounds. This nucleophilic substitution reaction results in the formation of a new carbon-nitrogen bond, allowing for the introduction of various amine functionalities onto the acrylate backbone. For instance, the reaction of CHPA with amines can be utilized to synthesize amine acrylate addition products. google.com These reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions and can proceed over a broad temperature range, from as low as -30°C to as high as 150°C. google.com This functionalization is crucial in various applications, including the development of reactive dyes and copolymers. For example, diallyl(3-chloro-2-hydroxypropyl)amine hydrochloride can be copolymerized with diallyldimethylammonium chloride.

Reaction with Hydroxyl-Bearing Substrates (e.g., Cellulose)

The reactivity of the chloropropyl group of CHPA extends to reactions with hydroxyl-containing substrates like cellulose (B213188). This process, often referred to as grafting, involves the formation of an ether linkage between the CHPA molecule and the cellulose backbone. The reaction is a nucleophilic substitution where the hydroxyl groups on the cellulose act as nucleophiles, attacking the carbon atom bonded to the chlorine in CHPA. nih.gov

This modification of cellulose is a significant area of research, aiming to impart new properties to the biopolymer. For instance, grafting CHPA onto cellulose can be a step in creating cationic cellulose derivatives when using a related compound, 3-chloro-2-hydroxypropyl trimethyl ammonium (B1175870) chloride (CHTAC). researchgate.net The efficiency of this cationization reaction is influenced by factors such as the concentration of reactants, temperature, and the specific reaction method employed. researchgate.net The covalent bonding of the 3-chloro-2-hydroxypropyl group to the hydroxyl groups of cellulose has been confirmed in studies involving reactive disperse dyes. nih.gov

Reactions Involving the Hydroxyl Functional Group

The secondary hydroxyl group in this compound provides another site for chemical modification, primarily through esterification and etherification reactions.

Esterification and Etherification Reactions

The hydroxyl group of CHPA can undergo esterification with carboxylic acids or their derivatives to form a new ester linkage. Similarly, etherification reactions can be carried out to introduce a variety of organic groups. These reactions expand the range of derivatives that can be synthesized from CHPA, allowing for the tailoring of its chemical and physical properties for specific applications. For example, the hydroxyl group in similar hydroxypropyl acrylates is known to participate in crosslinking with isocyanates and melamines. atamankimya.comatamankimya.com

Reactivity of the Acrylate Double Bond

The acrylate double bond in this compound is a key feature, enabling its participation in polymerization and addition reactions. This reactivity is fundamental to its use in the production of polymers and for further chemical modifications.

The double bond readily undergoes addition reactions with a wide variety of organic and inorganic compounds. arpadis.com This includes Michael addition reactions, where nucleophiles such as amines and thiols can add across the double bond. nih.gov The acrylate group is also highly susceptible to polymerization, which can be initiated by heat, light, or chemical initiators. atamankimya.comnih.gov This polymerization can be exothermic and potentially violent if not controlled. nih.gov The ability to form homopolymers and copolymers is a central aspect of the utility of acrylate monomers. atamankimya.comatamankimya.com For instance, CHPA has been grafted onto polyester (B1180765) fabrics in the presence of an initiator to improve the fabric's properties. researchgate.netresearchgate.net

Interactive Data Table of Chemical Reactions

Click to view interactive data table

Understanding Michael Reactivity and Electrophilic Character

The chemical behavior of this compound is significantly influenced by the acrylate functional group, which confers a pronounced electrophilic character upon the molecule. This electrophilicity is key to one of its most important reactions: the Michael addition. The acrylate moiety is a classic Michael acceptor, readily undergoing conjugate addition with a wide range of soft nucleophiles. rsc.orgrsc.orgmdpi.com

The driving force for this reactivity is the polarization of the carbon-carbon double bond due to the electron-withdrawing effect of the adjacent carbonyl group. This creates an electron-deficient β-carbon, making it susceptible to attack by nucleophiles. Theoretical studies on model compounds like methyl acrylate show a high global electrophilicity index, classifying them as strong electrophiles that actively participate in Michael additions. rsc.org The presence of two vinyl units within a divinyl agent has been shown to significantly increase its global reactivity parameters, and the acrylate unit is preferentially attacked by nucleophiles compared to less activated double bonds like methacrylates. rsc.orgrsc.org

The Michael addition to acrylates can be initiated by either a base or a nucleophile. mdpi.comresearchgate.net

Base-catalyzed mechanism: A base deprotonates the nucleophile (e.g., a thiol) to form a more potent nucleophilic anion (thiolate), which then attacks the β-carbon of the acrylate.

Nucleophile-initiated mechanism: A nucleophilic catalyst (e.g., a phosphine) first attacks the β-carbon, forming a zwitterionic intermediate. This intermediate then deprotonates the thiol, generating the thiolate which proceeds to add to another acrylate molecule. mdpi.com

The efficiency and rate of the thiol-Michael addition are influenced by several factors, including the solvent and the acidity of the thiol. Polar aprotic solvents like DMF and DMSO can stabilize the negatively charged thiolate, thereby promoting the reaction. mdpi.com Furthermore, more acidic thiols generally exhibit faster reaction rates in these additions. nih.gov This predictable and highly efficient reactivity makes the Michael addition a cornerstone for the derivatization of acrylate-containing molecules like this compound, allowing for the covalent attachment of various functional moieties. rsc.org

| Parameter | Influence on Michael Reactivity of Acrylates |

| Electronic Structure | The electron-withdrawing carbonyl group polarizes the C=C double bond, creating a highly electrophilic β-carbon center susceptible to nucleophilic attack. rsc.orgmdpi.com |

| Nucleophile Type | Soft nucleophiles, particularly thiols (thiolates) and secondary amines, are highly effective for addition to the acrylate acceptor. rsc.orgresearchgate.net |

| Catalyst | Weak Brønsted bases (e.g., triethylamine) or Lewis bases (e.g., phosphines) are commonly used to catalyze the reaction by generating the active nucleophile. mdpi.com |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) can enhance reaction rates by stabilizing charged intermediates. rsc.orgmdpi.com |

Thermal Degradation Pathways and Byproduct Formation

The thermal stability and degradation of this compound monomer are critical parameters for its handling, storage, and polymerization processes. While specific studies on the thermal degradation pathways of this exact monomer are not extensively detailed in the available literature, valuable insights can be drawn from the behavior of closely related compounds, such as poly(3-chloro-2-hydroxypropyl methacrylate) and other poly(hydroxypropyl (meth)acrylates). hacettepe.edu.trresearchgate.net

Upon heating, acrylates are prone to exothermic polymerization, which can proceed violently if not controlled. nih.gov For the polymer, thermal decomposition is a complex process involving multiple reaction pathways. Studies on poly(2-hydroxypropyl methacrylate) (poly(HPMA)) show that degradation typically occurs in a single step, commencing at around 195°C, with a maximum rate of decomposition at approximately 275°C. researchgate.net The degradation of the polymer yields a significant amount of residue (around 7-15%) at temperatures up to 450°C. researchgate.net

The primary degradation products identified from analogous methacrylate (B99206) polymers suggest potential pathways for the acrylate monomer. These include:

Depolymerization: Scission of the polymer backbone to yield the original monomer is a major degradation route. researchgate.netresearchgate.net This suggests that under thermal stress, this compound could be released from its polymer.

Side-Chain Scission: The ester group and the substituted propyl chain can undergo cleavage. For poly(HPMA), major degradation products include methacrylic acid, 2-propanal, and 1,2-propanediol, indicating the breakdown of the hydroxypropyl ester side group. researchgate.net

Intramolecular Reactions: The formation of cyclic structures, such as anhydrides from adjacent carboxylic acid groups formed during degradation, has been observed. researchgate.net

For this compound itself, thermal stress would likely lead to a combination of polymerization and decomposition. The presence of the chloro- and hydroxyl- groups on the propyl chain introduces additional potential degradation pathways. Dehydrochlorination could occur, potentially leading to the formation of glycidyl acrylate or other unsaturated species. The hydroxyl group can participate in intramolecular esterification or etherification reactions. When heated to decomposition, it is expected to emit acrid and potentially toxic fumes, which may include hydrogen chloride and carbon oxides. nih.govatamankimya.com

| Precursor Polymer | Degradation Temperature | Major Degradation Products |

| Poly(2-hydroxypropyl methacrylate) (poly(HPMA)) | Onset: ~195°C; Max Rate: ~275°C | Monomer (HPMA), Methacrylic acid, 2-Propanal, 1,2-Propanediol, 2-(2-propenyloxy)propyl methacrylate researchgate.net |

| Poly[(2-hydroxy-3-phenoxy)propyl methacrylate] | - | Monomer (85.9%) researchgate.net |

| Poly[(2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate] | - | Monomer (87.0% up to 330°C; 47.7% from 330-500°C) researchgate.net |

V. Advanced Characterization Techniques for 3 Chloro 2 Hydroxypropyl Acrylate and Its Polymers

Spectroscopic Methods for Structural Confirmation and Microstructure Analysis

Spectroscopy is a cornerstone for the structural elucidation of CHPA and its polymers. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal the presence of specific functional groups and the arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules like CHPA. ¹H NMR provides detailed information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule.

In the ¹H NMR spectrum of the related compound, 3-chloro-2-hydroxypropyl methacrylate (B99206), distinct signals corresponding to the vinyl, methine, and methylene (B1212753) protons are observed. researchgate.net The integration of these signals confirms the relative number of protons in each environment, and their splitting patterns (multiplicity) provide information about adjacent protons. For CHPA, similar patterns are expected, with characteristic peaks for the acrylate (B77674) vinyl protons typically appearing in the 5.8-6.5 ppm range. The protons on the propyl chain would appear at different chemical shifts, influenced by the adjacent hydroxyl and chloro groups.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the carbonyl carbon of the acrylate group would produce a characteristic signal in the downfield region (typically 165-175 ppm), while the carbons of the vinyl group and the propyl chain would appear at more upfield locations. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for 3-Chloro-2-hydroxypropyl Methacrylate Note: This data is for the closely related methacrylate compound and serves as a reference.

| Carbon Atom | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~167 |

| Quaternary Vinyl (C=C) | ~136 |

| Methylene Vinyl (H₂C=) | ~126 |

| Methoxy (CH) | ~68 |

| Methylene (CH₂-O) | ~66 |

| Methylene (CH₂-Cl) | ~46 |

| Methyl (CH₃) | ~18 |

Data compiled from representative spectra of similar compounds.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds.

The FTIR spectrum of CHPA would exhibit several characteristic absorption bands that confirm its structure. buaa.edu.cnresearchgate.net A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The sharp, intense peak around 1720-1730 cm⁻¹ is a definitive marker for the C=O stretching of the acrylate ester group. researchgate.net Other significant peaks include the C=C stretching of the vinyl group around 1630-1640 cm⁻¹, C-O stretching vibrations in the 1100-1300 cm⁻¹ range, and the C-Cl stretching vibration, which typically appears in the 600-800 cm⁻¹ region. researchgate.net

Table 2: Key FTIR Absorption Bands for 3-Chloro-2-hydroxypropyl Acrylate Functional Groups

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching, hydrogen-bonded | 3200 - 3600 (broad) |

| Carbonyl (C=O) | Stretching | 1720 - 1730 (strong, sharp) |

| Alkene (C=C) | Stretching | 1630 - 1640 |

| C-O-C | Stretching | 1100 - 1300 |

| C-Cl | Stretching | 600 - 800 |

Data compiled from typical ranges for organic functional groups and spectra of related compounds. researchgate.netresearchgate.netnist.gov

Raman spectroscopy is another vibrational spectroscopy technique that serves as a valuable complement to FTIR. It relies on the inelastic scattering of monochromatic light (Raman scattering) from a molecule. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds.

For CHPA, Raman spectroscopy would be highly sensitive to the C=C double bond of the acrylate group, typically showing a strong signal around 1630-1640 cm⁻¹. chemicalbook.com This can be useful for quantifying the degree of conversion during polymerization by monitoring the disappearance of this peak. The C-Cl bond also gives a characteristic Raman signal. chemicalbook.com The combination of FTIR and Raman provides a more complete vibrational analysis of the molecule. researchgate.net

Chromatographic Techniques for Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of CHPA and its polymers, chromatographic methods are indispensable for assessing purity, determining molecular weight, and monitoring reaction progress.

When CHPA is polymerized, it forms polymer chains of varying lengths, resulting in a distribution of molecular weights. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing this distribution. researchgate.net

In GPC, a polymer solution is passed through a column packed with porous gel. nih.gov Smaller polymer chains can enter the pores, extending their path through the column, while larger chains are excluded from the pores and elute more quickly. This separation by hydrodynamic volume allows for the determination of the entire molecular weight distribution.

The key parameters obtained from a GPC analysis are:

Number-average molecular weight (Mn): The total weight of all polymer chains in a sample, divided by the total number of polymer chains.

Weight-average molecular weight (Mw): An average that gives more weight to heavier chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). A PDI value of 1.0 indicates a perfectly monodisperse polymer (all chains are the same length), while higher values signify a broader distribution of chain lengths. researchgate.net

This information is critical as the molecular weight and its distribution significantly influence the physical and mechanical properties of the final polymer material, such as its viscosity, tensile strength, and glass transition temperature. researchgate.net

Table 3: Illustrative GPC Data for a Polymer Sample

| Parameter | Description | Example Value |

| Mn ( g/mol ) | Number-Average Molecular Weight | 25,000 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 45,000 |

| PDI | Polydispersity Index (Mw/Mn) | 1.80 |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for monitoring the progress of the synthesis of CHPA. osha.gov

The synthesis of CHPA from reactants like acrylic acid and epichlorohydrin (B41342) can be tracked over time. google.com By taking aliquots from the reaction mixture at different intervals and analyzing them by HPLC, chemists can determine the concentration of the remaining reactants, the formation of the CHPA product, and the appearance of any byproducts. This allows for the optimization of reaction conditions such as temperature, time, and catalyst concentration to maximize yield and purity. osha.gov A detector, commonly a UV detector for acrylates, quantifies the amount of each substance as it elutes from the HPLC column.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical tool for ascertaining the purity of this compound (CHPA). This technique is instrumental in separating the monomer from any residual reactants, byproducts, or impurities that may be present after its synthesis. The gas chromatograph component separates volatile compounds based on their boiling points and interactions with the chromatographic column. Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification.

The purity of CHPA is paramount, as even minute impurities can significantly influence its polymerization kinetics and the ultimate properties of the resultant polymer. For instance, the presence of unreacted epichlorohydrin or acrylic acid could lead to undesirable side reactions or act as chain-terminating agents, thereby affecting the molecular weight and structural integrity of the polymer.

A typical GC-MS analysis of a CHPA sample would aim to quantify the main component and identify any minor peaks corresponding to impurities. The integration of the peak areas in the chromatogram provides a quantitative measure of the relative concentrations of the compounds present.

Table 1: Illustrative GC-MS Purity Analysis of a this compound Sample

| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Relative Area (%) |

| 8.5 | This compound | 55, 73, 91, 129 | 99.2 |

| 4.2 | Acrylic Acid | 55, 72 | 0.5 |

| 6.1 | Epichlorohydrin | 57, 92 | 0.3 |

Note: This table is a representative example and does not reflect actual experimental data.

Microscopic and Surface Analysis for Morphology and Composition

The morphological and elemental characteristics of polymers derived from this compound are extensively investigated using a suite of microscopic and surface analysis techniques. These methods provide invaluable insights into the material's surface topography, internal nanostructure, and elemental distribution.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface features of materials at high magnification. For polymers incorporating CHPA, SEM reveals crucial information about their surface morphology, such as porosity, roughness, and particle shape. In a study involving the modification of starch with CHPA to create an adsorbent, SEM images demonstrated a significant change from the smooth, regular surface of native starch to a rougher, more porous surface in the modified product. This increased surface area is directly correlated with the enhanced adsorption capacity of the material. The introduction of CHPA can thus be seen to controllably alter the polymer's surface architecture.

Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM, allowing for the examination of the internal structure and nanoscale features of materials. This technique is particularly valuable when CHPA is used in the synthesis of nanocomposites or core-shell nanoparticles. For example, in the development of magnetic nanoparticles functionalized with a CHPA-containing polymer, TEM analysis can confirm the formation of a distinct polymer shell around a magnetic core. The thickness and uniformity of this shell, as visualized by TEM, are critical parameters that influence the stability and performance of the nanoparticles.

Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often integrated with an SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It relies on the interaction of an X-ray source with a sample to produce characteristic X-rays from the elements present. For polymers containing CHPA, EDS is employed to confirm the presence and distribution of chlorine, a key element in the monomer. In the aforementioned study on CHPA-modified starch, EDS analysis provided definitive evidence of the successful grafting of the monomer onto the starch backbone by detecting a significant chlorine signal in the modified sample, which was absent in the native starch.

Table 2: Representative EDS Elemental Analysis of Native and CHPA-Modified Starch

| Element | Weight % in Native Starch | Weight % in CHPA-Modified Starch |

| Carbon (C) | 44.3 | 47.8 |

| Oxygen (O) | 55.7 | 42.5 |

| Chlorine (Cl) | 0.0 | 9.7 |

Note: This table is a representative example based on findings from cited literature and does not reflect specific experimental data.

Thermal Characterization of Polymeric Materials

The thermal behavior of polymeric materials is a critical aspect that dictates their processing parameters and service temperature range. Thermal analysis techniques provide quantitative information about the material's response to heat.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers incorporating CHPA, DSC is employed to determine key properties such as the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. The presence of the polar hydroxyl and chloro groups in the CHPA monomer unit can influence the intermolecular forces within the polymer, thereby affecting its Tg. A study on a copolymer of methyl methacrylate and CHPA showed a single, distinct glass transition temperature, indicating the formation of a random copolymer with a homogeneous amorphous phase. The value of the Tg is crucial for predicting the mechanical properties and application range of the material.

Table 3: Illustrative Glass Transition Temperatures (Tg) of Copolymers with Varying CHPA Content

| Copolymer Composition (molar ratio) | Glass Transition Temperature (Tg) (°C) |

| Poly(methyl methacrylate) | 105 |

| Poly(methyl methacrylate-co-CHPA) 90:10 | 97 |

| Poly(methyl methacrylate-co-CHPA) 80:20 | 89 |

Note: This table is a representative example and does not reflect actual experimental data.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a material as a function of temperature or time in a controlled atmosphere. researchgate.netmdpi.com This analysis provides valuable information about the thermal stability, decomposition kinetics, and composition of polymeric materials derived from this compound.

The thermal behavior of polymers containing this monomer is influenced by their chemical structure and any subsequent modifications. For instance, studies on the closely related poly(3-chloro-2-hydroxypropyl methacrylate) (p(HPMA-Cl)) microgels, synthesized via surfactant-free emulsion polymerization, reveal detailed thermal decomposition characteristics. hacettepe.edu.tr TGA, coupled with Differential Thermal Analysis (DTA), has been employed to determine the kinetic parameters of the degradation reactions for these microgels. hacettepe.edu.tr

Research has shown that modifying polyester (B1180765) fabrics by grafting them with this compound can significantly enhance their thermal stability. researchgate.net TGA results indicated that the decomposition temperature of the modified polyester fabric was substantially higher (400.5°C) compared to the original fabric (335°C), demonstrating the improved thermal properties conferred by the acrylate monomer. researchgate.net

The thermal decomposition kinetics of p(HPMA-Cl)-based microgels have been extensively studied. To evaluate the kinetic parameters, such as activation energy (Ea), various computational models are applied to the TGA data. These include the Kissinger-Akahira-Sunose (KAS), Flynn-Wall-Ozawa (FWO), and Coats-Redfern methods. hacettepe.edu.tr For p(HPMA-Cl) and its amine-modified derivatives, nucleation-nuclei growth models were found to be the most suitable for describing the thermal degradation process. hacettepe.edu.tr

Table 1: TGA Decomposition Data for Modified Polyester Fabric

| Material | Onset Decomposition Temperature (°C) |

| Original Polyester Fabric | 335 |

| Polyester Fabric Grafted with this compound | 400.5 |

This table illustrates the improvement in thermal stability of polyester fabric after being grafted with this compound, as determined by TGA. researchgate.net

Rheological and Dynamic Properties of Polymer Systems

The rheological and dynamic properties of polymer systems derived from this compound are crucial for understanding their behavior in fluid and semi-solid states. These properties govern their processability and performance in applications such as coatings, adhesives, and hydrogels.

Dynamic Light Scattering (DLS) for Colloidal Systems

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size distribution of particles or molecules in a colloidal suspension. azom.commdpi.com The technique works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light. mdpi.com These fluctuations are caused by the random, Brownian motion of the particles in the liquid. azom.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. mdpi.com

By analyzing the time-dependent fluctuations using an autocorrelation function, the diffusion coefficients of the particles can be determined. azom.com The hydrodynamic radius (or diameter) of the particles is then calculated using the Stokes-Einstein equation, which relates the diffusion coefficient to particle size, temperature, and solvent viscosity. mdpi.com

For colloidal systems involving polymers of this compound, such as nanoparticles or microgels in an aqueous medium, DLS is an invaluable tool for:

Measuring Particle Size: Determining the average hydrodynamic diameter of the polymer particles. researchgate.net

Assessing Polydispersity: Evaluating the width of the particle size distribution, which indicates the uniformity of the sample. A high polydispersity index (PDI) suggests a broad range of particle sizes. nih.gov

Monitoring Stability: Observing changes in particle size over time to assess the stability of the colloidal suspension against aggregation or agglomeration. nih.gov

While DLS is a powerful tool, it has limitations, particularly for polydisperse samples where the signal from larger particles can overwhelm that of smaller ones. nih.gov Therefore, it is often used in conjunction with other sizing techniques for a comprehensive analysis. nih.govnih.gov

Table 2: Representative DLS Data for a Colloidal Polymer System

| Parameter | Value |

| Z-Average Hydrodynamic Diameter (d.nm) | 150 |

| Polydispersity Index (PDI) | 0.15 |

| Measurement Temperature (°C) | 25 |

This table shows typical data obtained from a DLS experiment on a polymer nanoparticle suspension, indicating a relatively uniform particle size distribution.

Viscoelastic Property Analysis

Viscoelasticity is a property of materials that exhibit both viscous and elastic characteristics when undergoing deformation. Polymers, especially in the form of hydrogels or melts, are classic examples of viscoelastic materials. The analysis of these properties provides insight into the internal structure of the polymer network. Dynamic rheology is commonly used to measure viscoelastic properties. arabjchem.org

In a dynamic rheological test, a small, oscillatory strain or stress is applied to the sample, and the resulting stress or strain is measured. From this, two key parameters are derived:

Storage Modulus (G'): This represents the elastic component of the material and is a measure of the energy stored and recovered per cycle of deformation. A higher G' indicates a more solid-like, structured material. arabjchem.org

Loss Modulus (G''): This represents the viscous component and is a measure of the energy dissipated as heat per cycle. It is related to the material's ability to flow. arabjchem.org

For polymer systems based on this compound, such as crosslinked hydrogels, the viscoelastic properties are highly dependent on factors like crosslinking density, polymer concentration, and temperature. For example, in a study of poly(acrylamide-co-acrylic acid) hydrogels, an increase in the concentration of the comonomer led to a higher elastic modulus (G'), indicating a more stable and stronger network. arabjchem.org Oscillation time sweep studies showing a stable G' over time confirm good mechanical strength and structural stability. arabjchem.org

The ratio of the loss modulus to the storage modulus (G''/G') is known as the loss tangent (tan δ) .

If G' > G'' (tan δ < 1) , the material is predominantly elastic and behaves more like a solid.

If G'' > G' (tan δ > 1) , the material is predominantly viscous and behaves more like a liquid.

This analysis is critical for applications where the mechanical behavior under dynamic loading is important.

Table 3: Illustrative Viscoelastic Properties of a Polymer Hydrogel

| Parameter | Value (Pa) |

| Storage Modulus (G') | 5000 |

| Loss Modulus (G'') | 500 |

| Angular Frequency (rad/s) | 10 |

This table presents hypothetical data for a crosslinked hydrogel, where the high storage modulus relative to the loss modulus indicates a stable, elastic network structure.

Vi. Research Applications of 3 Chloro 2 Hydroxypropyl Acrylate and Its Derivatives in Materials Science

Functionalization and Modification of Textile Fabrics

The application of 3-Chloro-2-hydroxypropyl acrylate (B77674) (CHPA) in the textile industry has led to significant improvements in the functional properties of fabrics. By grafting CHPA onto textile surfaces, researchers have been able to enhance their comfort, appearance, and utility. researchgate.net

A key aspect of comfortable clothing is its ability to manage moisture. Grafting CHPA onto polyester (B1180765) fabrics has been shown to increase their hygroscopicity, or moisture-absorbing capacity. researchgate.net This modification enhances the fabric's ability to wick moisture away from the skin, improving wearer comfort. Concurrently, the vapor permeability of the fabric is also improved, allowing for better breathability. researchgate.net

Key Research Findings on Polyester Fabric Modification with CHPA

| Property | Observation |

|---|---|

| Hygroscopicity | Increased with CHPA grafting, leading to better moisture management. researchgate.net |

| Vapor Permeability | Enhanced, allowing for improved breathability of the fabric. researchgate.net |

The chemical modification of polyester fibers with CHPA has been demonstrated to significantly improve their dyeing properties. researchgate.net The introduction of functional groups through grafting allows for the use of a wider range of dyes, particularly cationic dyes, which typically have poor affinity for unmodified polyester. researchgate.net This results in greater color intensity and improved dyeing fastness, leading to more vibrant and durable textiles. researchgate.net In related research, the modification of cotton fabric with a similar compound, 3-chloro-2-hydroxypropyl trimethyl ammonium (B1175870) chloride, has also been shown to improve dye uptake and enable salt-free dyeing processes. uni.lu

Impact of CHPA Grafting on Polyester Dyeing Properties

| Property | Result of CHPA Grafting |

|---|---|

| Color Intensity | Significantly increased. researchgate.net |

| Dyeing Fastness | Improved for various types of fastness (e.g., washing, rubbing). researchgate.net |

| Dye Compatibility | Enhanced affinity for cationic dyes. researchgate.net |

The demand for antimicrobial textiles has grown, particularly in healthcare and sportswear. Research has shown that polyester fabric grafted with CHPA can be further treated with silver nitrate (B79036) to impart antibacterial properties. researchgate.net The CHPA-grafted matrix provides sites for the effective binding of silver ions, which are known for their broad-spectrum antimicrobial activity. This approach creates textiles that can inhibit the growth of bacteria, contributing to hygiene and odor control. researchgate.net The principle of incorporating antimicrobial agents into modified textiles is a well-established strategy for creating functional fabrics.

Development of Advanced Polymeric Materials